molecular formula C6H5BrN2O B1378949 3-Amino-2-bromopyridine-4-carbaldehyde CAS No. 1289074-55-0

3-Amino-2-bromopyridine-4-carbaldehyde

Cat. No. B1378949
CAS RN: 1289074-55-0
M. Wt: 201.02 g/mol
InChI Key: ZDLHHDNPTVTHIZ-UHFFFAOYSA-N
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Description

3-Amino-2-bromopyridine-4-carbaldehyde is a chemical compound with the molecular formula C6H5BrN2O and a molecular weight of 201.02 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of compounds like this compound often involves transition metal-catalyzed carbon–carbon bond-forming reactions such as the Suzuki–Miyaura (SM) cross-coupling . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Nc1ccncc1Br . This indicates that the molecule contains a pyridine ring with an amino group (NH2) at the 3rd position, a bromine atom at the 2nd position, and a carbaldehyde group (CHO) at the 4th position .


Chemical Reactions Analysis

Compounds like this compound can participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 223.0±20.0 °C and a predicted density of 1.683±0.06 g/cm3 . It is recommended to store this compound under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Catalytic Applications

One significant application of 3-Amino-2-bromopyridine-4-carbaldehyde involves its use in palladium-catalyzed cyclization reactions. For instance, it is cyclized with carboxylic acids under carbon monoxide pressure in the presence of a palladium catalyst to afford 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates in moderate to good yields. This process illustrates the compound's utility in synthesizing diverse organic molecules through catalytic methods (Cho & Kim, 2008).

Synthesis of Complex Molecules

Furthermore, this compound serves as a building block in the creation of intricate molecular structures. It has been tethered with suitably electron-withdrawing group substituted alkenes via Heck coupling, followed by aldol reaction under specific conditions to afford isoquinolines. This demonstrates its role in facilitating the construction of molecules with potential pharmaceutical applications (Cho & Patel, 2006).

Building Blocks for Natural Product Synthesis

Additionally, the compound's derivatives, such as those created through novel synthesis routes, have shown usefulness as building blocks in the efficient synthesis of 2-aminoimidazole alkaloids. These include compounds like oroidin, hymenidin, dispacamide, and ageladine A, highlighting its potential in the synthesis of biologically active natural products (Ando & Terashima, 2010).

Contribution to Supramolecular Chemistry

The structural and vibrational spectra analysis of related compounds, such as 6-Bromopyridine-2-carbaldehyde, provides insights into their utility in supramolecular chemistry and as ligands for transition metal catalysts. Such studies bridge the gap between the properties of isolated molecules and their applications in synthesis and catalysis (Brito et al., 2023).

Safety and Hazards

3-Amino-2-bromopyridine-4-carbaldehyde is considered hazardous. It may cause skin irritation, serious eye irritation, and specific target organ toxicity after a single exposure . The target organs include the respiratory system . Therefore, it is recommended to avoid contact with skin and eyes, and avoid breathing its dust .

Future Directions

The future directions for the use of 3-Amino-2-bromopyridine-4-carbaldehyde and similar compounds lie in their potential applications in organic synthesis. The Suzuki–Miyaura cross-coupling, for instance, is a powerful tool for forming carbon–carbon bonds, and is widely used in the synthesis of various organic compounds . As our understanding of these reactions continues to grow, we can expect to see new applications and improvements in the efficiency and selectivity of these reactions.

Biochemical Analysis

Biochemical Properties

3-Amino-2-bromopyridine-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the modification and derivatization of bioactive molecules. It interacts with enzymes, proteins, and other biomolecules through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the bromine atom can engage in halogen bonding and electrophilic substitution reactions . These interactions can influence the activity and stability of the biomolecules it interacts with.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in metabolic pathways and stress responses, thereby altering cellular homeostasis . Additionally, its interactions with cellular proteins can impact enzyme activity and protein stability, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The amino group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation . The bromine atom can participate in halogen bonding, which can stabilize or destabilize protein structures. These interactions can result in changes in gene expression and protein function, ultimately affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic pathways . Toxic or adverse effects have been observed at high doses, including cellular toxicity and organ damage. These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization . It can affect metabolic flux by altering the levels of key metabolites and influencing the activity of metabolic enzymes. These interactions can have downstream effects on cellular energy production and biosynthetic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as well as its ability to reach target sites within the cell.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect its activity and function, as different cellular environments can modulate its interactions with biomolecules. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

3-amino-2-bromopyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-6-5(8)4(3-10)1-2-9-6/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLHHDNPTVTHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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